molecular formula C14H10ClN3O2 B5419959 2-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

2-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No. B5419959
M. Wt: 287.70 g/mol
InChI Key: OHQNUQVCGQGYKC-UHFFFAOYSA-N
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Description

2-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that has a pyridine ring and an oxadiazole ring. It has a molecular formula of C13H9ClN4O2 and a molecular weight of 292.69 g/mol.

Scientific Research Applications

2-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine has been extensively studied in various scientific research fields. One of its most promising applications is in the field of medicinal chemistry, where it has been found to exhibit potent pharmacological activities. This compound has been shown to have antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. It has also been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase.

Mechanism of Action

The mechanism of action of 2-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with various molecular targets in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. The compound has also been found to inhibit the activity of tyrosinase, an enzyme that is involved in the synthesis of melanin. This inhibition can lead to a decrease in skin pigmentation and may be useful in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. It has also been found to have antidiabetic effects, which may be due to its ability to inhibit α-glucosidase. Additionally, the compound has been found to have anticonvulsant effects, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

2-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent pharmacological activities, which make it a useful tool for studying various molecular targets. However, there are also some limitations to using this compound in lab experiments. For example, it may have low solubility in certain solvents, which can make it difficult to work with. Additionally, it may have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine. One area of research is the development of new synthetic methods for the compound, which may improve its yield and purity. Another area of research is the investigation of its pharmacological activities in vivo, which may provide insights into its potential therapeutic applications. Additionally, the compound may be useful in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Synthesis Methods

The synthesis of 2-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 2-chloronicotinic acid with hydrazine hydrate and 5-chloro-2-methoxybenzoyl chloride. This reaction leads to the formation of the intermediate 5-chloro-2-methoxyphenylhydrazine, which is then reacted with cyanogen bromide to form the final product.

properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-19-12-6-5-9(15)8-10(12)13-17-14(20-18-13)11-4-2-3-7-16-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQNUQVCGQGYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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